molecular formula C11H11NO3 B1585634 [3-(4-Methoxyphenyl)isoxazol-5-yl]methanol CAS No. 206055-86-9

[3-(4-Methoxyphenyl)isoxazol-5-yl]methanol

Cat. No.: B1585634
CAS No.: 206055-86-9
M. Wt: 205.21 g/mol
InChI Key: SROFDUACOHNMJB-UHFFFAOYSA-N
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Scientific Research Applications

[3-(4-Methoxyphenyl)isoxazol-5-yl]methanol is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Properties

IUPAC Name

[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-9-4-2-8(3-5-9)11-6-10(7-13)15-12-11/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROFDUACOHNMJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362999
Record name [3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206055-86-9
Record name [3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

p-Anisaldehyde (3.0 g, 22 mol) was dissolved in ethanol (30 mL), and sodium bicarbonate (2.2 g, 26 mmol) was then added to the solution. The obtained mixture was stirred at room temperature, and an aqueous solution (15 mL) of hydroxylamine hydrochloride (1.7 g, 24 mmol) was then added to the reaction solution. The obtained mixture was stirred at room temperature for 1 hour. Thereafter, the reaction solution was concentrated under reduced pressure, and a sodium bicarbonate aqueous solution was then added to the residue, followed by extraction three times with ethyl acetate. The organic layer was washed with a saturated saline, and it was then dried over anhydrous sodium sulfate, followed by concentration under reduced pressure. The residue was dissolved in dimethylformamide (40 mL), and the mixture was then stirred under ice cooling. Subsequently, N-chlorosuccinimide (2.9 g, 22 mmol) was added to the reaction solution. The obtained mixture was stirred for 2.5 hours, while raising the temperature of the reaction mixture to room temperature. Thereafter, water was added to the reaction solution, and it was then extracted with ethyl acetate three times. The organic layer was washed with a saturated saline, and it was then dried over anhydrous sodium sulfate, followed by concentration under reduced pressure. The residue was purified with a fractionation purification apparatus (Biotage, ethyl acetate:hexane=2:98-2:3). The obtained chloro compound (2.5 g, 13.5 mmol) was dissolved in dichloromethane (30 mL), and propargyl alcohol (1.2 mL, 20.2 mmol) and triethylamine (2.3 mL, 16.2 mmol) were then added to the solution. The obtained mixture was stirred at room temperature for 2 hours. The reaction solution was concentrated under reduced pressure, and the residue was purified with a fractionation purification apparatus (Biotage, ethyl acetate:hexane=1:3-3:1), so as to obtain the title compound (1.8 g, 65%) in the form of a yellow solid.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
2.9 g
Type
reactant
Reaction Step Five
[Compound]
Name
chloro
Quantity
2.5 g
Type
reactant
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Six
Quantity
1.2 mL
Type
reactant
Reaction Step Seven
Quantity
2.3 mL
Type
reactant
Reaction Step Seven
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-Methoxyphenyl)isoxazol-5-yl]methanol
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[3-(4-Methoxyphenyl)isoxazol-5-yl]methanol
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[3-(4-Methoxyphenyl)isoxazol-5-yl]methanol
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[3-(4-Methoxyphenyl)isoxazol-5-yl]methanol
Reactant of Route 5
[3-(4-Methoxyphenyl)isoxazol-5-yl]methanol
Reactant of Route 6
[3-(4-Methoxyphenyl)isoxazol-5-yl]methanol

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